2-Isopropylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

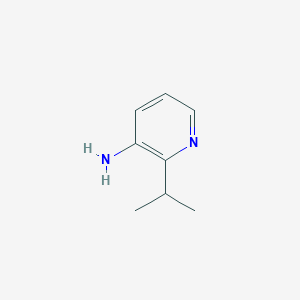

2-Isopropylpyridin-3-amine is a compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known as IPA.

Molecular Structure Analysis

The molecular structure of 2-Isopropylpyridin-3-amine consists of a pyridine ring with an isopropyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis

The predicted density of 2-Isopropylpyridin-3-amine is 1.008±0.06 g/cm3 . The predicted boiling point is 248.9±20.0 °C .科学的研究の応用

Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C (sp 3 )-H Bonds

2-Isopropylpyridin-3-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) amine, has been used as a directing group (DG) for the divergent functionalization and enantiotopic differentiation of unactivated methylene C-H bonds . This process involves the use of a strongly coordinating bidentate DG, which enables the divergent functionalization of unactivated β-methylene C (sp 3 )-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .

Asymmetric Functionalization of Unbiased Methylene C (sp 3 )-H Bonds

The combination of PIP amine with axially chiral ligands has been found to promote asymmetric functionalization of unbiased methylene C (sp 3 )-H bonds . This is a challenging research topic in the area of C-H activation that remains to be addressed .

Synthesis of N- (pyridin-2-yl)amides

N- (Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free, and the process was promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo [1,2-a]pyridines

3-bromoimidazo [1,2-a]pyridines were obtained from α-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazo [1,2-a]pyridines was promoted by further bromination .

Pharmaceutical Applications

Aminopyridines, such as 2-Isopropylpyridin-3-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N- (pyridin-2-yl)amides and imidazo [1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

C–C Bond Cleavage

N- (Pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . This method of constructing amides directly by C–C bond cleavage is attractive .

特性

IUPAC Name |

2-propan-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGIMZHZSHEPSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)